molecular formula C22H16O4S B11409189 7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-methylbenzoate

7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-methylbenzoate

Cat. No.: B11409189
M. Wt: 376.4 g/mol
InChI Key: QUARRKMTQSINHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-methylbenzoate is a complex organic compound that belongs to the class of benzoxathioles. This compound is characterized by the presence of a benzoxathiol ring fused with a benzene ring, and it is substituted with a 3-methylphenyl group and a 2-methylbenzoate ester. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-methylbenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzoxathiol Ring: The benzoxathiol ring can be synthesized by the cyclization of ortho-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the benzoxathiol derivative with 2-methylbenzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols can replace the ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or alcohols in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, 7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-methylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential biological activities. The benzoxathiol moiety is known to exhibit various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Researchers are exploring its potential as a lead compound for the development of new therapeutic agents.

Industry

In the materials science industry, this compound can be used in the design of new materials with specific properties. For example, its structural features may be exploited in the development of advanced polymers or as a component in organic electronic devices.

Mechanism of Action

The mechanism by which 7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-methylbenzoate exerts its effects depends on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The benzoxathiol ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 7-Phenyl-2-oxo-1,3-benzoxathiol-5-yl benzoate
  • 7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-methylbenzoate
  • 7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-methylbenzoate

Uniqueness

Compared to similar compounds, 7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-methylbenzoate is unique due to the specific positioning of the methyl groups on both the phenyl and benzoate moieties. This unique substitution pattern can influence the compound’s reactivity, biological activity, and physical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H16O4S

Molecular Weight

376.4 g/mol

IUPAC Name

[7-(3-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-methylbenzoate

InChI

InChI=1S/C22H16O4S/c1-13-6-5-8-15(10-13)18-11-16(12-19-20(18)26-22(24)27-19)25-21(23)17-9-4-3-7-14(17)2/h3-12H,1-2H3

InChI Key

QUARRKMTQSINHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=CC=C4C)SC(=O)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.